7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 1227075-76-4
VCID: VC2704813
InChI: InChI=1S/C8H10BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h4,10H,2-3H2,1H3,(H,11,12)
SMILES: CC1=C(C=C2C(=N1)NCCN2)Br
Molecular Formula: C8H10BrN3
Molecular Weight: 228.09 g/mol

7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine

CAS No.: 1227075-76-4

Cat. No.: VC2704813

Molecular Formula: C8H10BrN3

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine - 1227075-76-4

Specification

CAS No. 1227075-76-4
Molecular Formula C8H10BrN3
Molecular Weight 228.09 g/mol
IUPAC Name 7-bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Standard InChI InChI=1S/C8H10BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h4,10H,2-3H2,1H3,(H,11,12)
Standard InChI Key XWWXJBAANRSQOC-UHFFFAOYSA-N
SMILES CC1=C(C=C2C(=N1)NCCN2)Br
Canonical SMILES CC1=C(C=C2C(=N1)NCCN2)Br

Introduction

Fundamental Characteristics and Identification

Chemical Identity and Nomenclature

7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine belongs to the broader class of pyrido[2,3-b]pyrazine derivatives. The compound is registered in chemical databases with specific identifiers that facilitate its unambiguous identification in scientific literature and research contexts.

Table 1: Chemical Identity Parameters

ParameterValue
PubChem CID67008284
CAS Registry Number1227075-76-4
Molecular FormulaC₈H₁₀BrN₃
IUPAC Name7-bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
InChIKeyXWWXJBAANRSQOC-UHFFFAOYSA-N
Creation Date2012-11-30
Modification Date2025-04-05

The compound is also known by several synonyms in the chemical literature, including MFCD18252984 and SCHEMBL1369233, which represent specific database identifiers used by different chemical repositories and management systems .

Structural Characteristics

The molecular structure of 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine features a bicyclic framework with a fused pyridine and partially reduced pyrazine ring system. The compound's structural representation can be described using various notations that highlight its connectivity and spatial arrangement.

Table 2: Structural Representations

Representation TypeNotation
SMILESCC1=C(C=C2C(=N1)NCCN2)Br
InChIInChI=1S/C8H10BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h4,10H,2-3H2,1H3,(H,11,12)

The bromine atom at position 7 and the methyl group at position 6 serve as key substituents that distinguish this compound from other pyrido[2,3-b]pyrazine derivatives. The tetrahydro prefix indicates that four hydrogen atoms have been added to the pyrazine ring portion of the molecule, resulting in the saturation of two carbon-nitrogen bonds in this heterocyclic system .

Physicochemical Properties

Basic Physical Parameters

Understanding the physicochemical properties of 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine is essential for its characterization, handling, and potential applications in research and development contexts.

Table 3: Physical Properties

PropertyValue
Molecular Weight228.09 g/mol
Physical StateSolid (predicted)
ColorNot specified in available data
SolubilityNot specified in available data

The molecular weight of 228.09 g/mol is calculated based on the atomic weights of the constituent elements (carbon, hydrogen, nitrogen, and bromine) according to the molecular formula C₈H₁₀BrN₃ .

Comparative Analysis with Related Compounds

To better understand the properties of 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine, it is instructive to examine related pyrido[2,3-b]pyrazine derivatives and their documented characteristics.

Table 4: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Differences
7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazineC₈H₁₀BrN₃228.09 g/molTetrahydro form with reduced pyrazine ring
7-Bromo-6-methylpyrido[2,3-b]pyrazine-2,3-diolC₈H₆BrN₃O₂256.056 g/molContains two hydroxyl groups; fully aromatic system
7-Bromo-2,3-dichloropyrido[2,3-b]pyrazineC₇H₂BrCl₂N₃278.92 g/molContains two chlorine atoms instead of methyl group; fully aromatic system

The 7-bromo-6-methylpyrido[2,3-b]pyrazine-2,3-diol has a higher molecular weight due to the presence of two oxygen atoms in the hydroxyl groups. This compound also differs in having a density of approximately 1.9±0.1 g/cm³ and a boiling point of 501.9±45.0 °C at 760 mmHg. The flash point is reported as 257.4±28.7 °C . These properties may provide some insight into the potential physical characteristics of our target compound, though direct extrapolation should be done cautiously given the structural differences.

Synthesis and Chemical Reactivity

Chemical Reactivity Considerations

Based on its structure, 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine would be expected to exhibit reactivity patterns characteristic of both partially reduced nitrogen heterocycles and aromatic bromides. The bromine substituent at position 7 provides a reactive site for potential cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which could be valuable for creating more complex derivatives .

The patent literature on pyrido[3,4-b]pyrazine derivatives suggests that related compounds have been investigated for modifications through boronic ester/acid coupling using catalysts such as Pd(PPh₃)₄ with caesium carbonate in solvents like aqueous 1,4-dioxane. Alternative conditions might include PEPPSI as catalyst with potassium hydroxide in solvents such as aqueous dimethoxyethane with ethanol .

Analytical Characterization

Chromatographic Analysis

Chromatographic methods would be valuable for the purification and analysis of 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine. The patent literature mentions techniques such as gas-liquid or liquid chromatography for the separation of stereoisomers of related compounds, particularly in chiral environments using supports with bound chiral ligands or in the presence of chiral solvents .

For our specific compound, high-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) would be appropriate techniques for both qualitative analysis and quantitative determination. These methods could be optimized based on the compound's solubility, stability, and other physicochemical properties .

Current Research Status and Knowledge Gaps

Future Research Directions

Given the limited information currently available on 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine, several research directions could be valuable for expanding our understanding of this compound:

  • Development and optimization of synthetic routes specifically for this compound

  • Comprehensive characterization of its physicochemical properties

  • Investigation of its biological activity, particularly in relation to targets like Syk

  • Exploration of structure-activity relationships through the synthesis and testing of derivatives with modifications at various positions

  • Assessment of potential applications in medicinal chemistry, catalysis, or materials science

These research directions would contribute to a more comprehensive understanding of the compound's properties and potential utility in various scientific and technological domains.

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